molecular formula C9H6N2S B1667506 Brassilexin CAS No. 119752-76-0

Brassilexin

Cat. No.: B1667506
CAS No.: 119752-76-0
M. Wt: 174.22 g/mol
InChI Key: YPQKRKAUPLJHDT-UHFFFAOYSA-N
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Description

Brassilexin is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants to inhibit the growth of pathogens. It is produced by cruciferous plants, such as those in the Brassicaceae family, in response to pathogen attack. This compound is known for its potent antifungal properties, making it a subject of interest in agricultural and biochemical research .

Biochemical Analysis

Biochemical Properties

The first detoxification step of Brassilexin involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known that this compound prevents spore germination and hyphal growth of L. maculans .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation by pathogens. This transformation makes plants more susceptible to diseases .

Metabolic Pathways

This compound is involved in detoxification pathways. The first detoxification step of this compound involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brassilexin typically involves the functionalization of indole derivatives. One common synthetic route starts with l-tryptophan, which undergoes a series of reactions including alkylation, thiourea formation, and cyclization to yield this compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound is less common due to its specific application in research and agriculture. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Brassilexin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled pH and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various indole derivatives, which can further undergo hydrolysis and oxidation to yield water-soluble metabolites .

Scientific Research Applications

Brassilexin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific structure and potent antifungal activity Unlike other phytoalexins, it has a distinct indole nucleus with specific substituents that confer its unique properties

Properties

IUPAC Name

4H-[1,2]thiazolo[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBEDDKDVIBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)SN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923097
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119752-76-0
Record name Brassilexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119752-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassilexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 167 °C
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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